Cas no 922009-58-3 (2-ethoxy-N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide)
2-ethoxy-N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-ethoxy-N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide
- 2-ethoxy-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
- AKOS024639536
- 2-ethoxy-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide
- F2323-0594
- 2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- 922009-58-3
-
- Inchi: 1S/C18H20FN5O3/c1-2-27-11-16(25)20-7-8-24-17-14(9-22-24)18(26)23(12-21-17)10-13-5-3-4-6-15(13)19/h3-6,9,12H,2,7-8,10-11H2,1H3,(H,20,25)
- InChI Key: WUIBUXUEHNPYRK-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=N1)C(=O)N(CC1=CC=CC=C1F)C=N2)(=O)COCC
Computed Properties
- Exact Mass: 373.15501768g/mol
- Monoisotopic Mass: 373.15501768g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 561
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 88.8Ų
2-ethoxy-N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2323-0594-2μmol |
2-ethoxy-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922009-58-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2323-0594-5μmol |
2-ethoxy-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922009-58-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2323-0594-10μmol |
2-ethoxy-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922009-58-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2323-0594-20μmol |
2-ethoxy-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922009-58-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2323-0594-1mg |
2-ethoxy-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922009-58-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2323-0594-2mg |
2-ethoxy-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922009-58-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2323-0594-3mg |
2-ethoxy-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922009-58-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2323-0594-4mg |
2-ethoxy-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922009-58-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2323-0594-5mg |
2-ethoxy-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922009-58-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2323-0594-10mg |
2-ethoxy-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922009-58-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-ethoxy-N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-ethoxy-N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide
Introduction to Compound with CAS No. 922009-58-3 and Product Name: 2-ethoxy-N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide
The compound with the CAS number 922009-58-3 and the product name 2-ethoxy-N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The compound belongs to a class of heterocyclic derivatives that have been extensively studied for their biological activity and pharmacological properties.
At the core of this compound's structure is the pyrazolo[3,4-d]pyrimidine scaffold, a heterocyclic system known for its broad spectrum of biological activities. Pyrazolo[3,4-d]pyrimidines are particularly interesting because they can exhibit kinase inhibition, anti-inflammatory, and anticancer properties. The presence of a fluorophenylmethyl group in the molecule enhances its binding affinity to target proteins, making it a promising candidate for drug development.
The acetamide moiety in the compound's name contributes to its solubility and bioavailability, which are critical factors in pharmaceutical design. Additionally, the ethoxy group at the N-position influences the compound's metabolic stability and pharmacokinetic profile. These structural elements collectively contribute to the compound's potential as a lead molecule in medicinal chemistry.
Recent research has highlighted the importance of fluorinated aromatic rings in drug design due to their ability to modulate receptor binding affinity and metabolic stability. The 2-fluorophenylmethyl substituent in this compound is an example of how fluorine can be strategically incorporated into molecules to improve their pharmacological properties. Studies have shown that fluorine atoms can increase the metabolic stability of drug candidates by preventing unwanted hydrolysis or oxidation.
The pyrazolo[3,4-d]pyrimidin-1-yl moiety is another key structural feature that has been extensively studied for its biological activity. This scaffold has been reported to inhibit various kinases, including those involved in cancer progression. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promise in inhibiting Janus kinases (JAKs), which are involved in inflammatory responses and have been implicated in autoimmune diseases.
In addition to its kinase inhibitory activity, this compound has shown potential in other therapeutic areas. Preliminary studies suggest that it may have anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The acetamide group plays a crucial role in this context by facilitating interactions with biological targets.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the fluorophenylmethyl group is particularly challenging due to the sensitivity of fluorinated compounds to various reaction conditions. However, advances in synthetic methodologies have made it possible to incorporate fluorine atoms into complex molecules with high precision.
One of the most significant challenges in pharmaceutical development is achieving optimal pharmacokinetic properties while maintaining high biological activity. The ethoxy group in this compound helps to balance these factors by improving solubility while minimizing toxicity. Additionally, the acetamide moiety contributes to metabolic stability by preventing rapid degradation in vivo.
Recent studies have also explored the use of computational methods to predict the biological activity of novel compounds before they are synthesized. These methods leverage machine learning algorithms and large datasets of known drug candidates to identify promising molecules with high accuracy. The compound described here was identified through such computational approaches as a potential lead for further development.
The future development of this compound will likely involve further optimization of its structure to enhance its pharmacological properties. This may include modifications to the fluorophenylmethyl or pyrazolo[3,4-d]pyrimidin-1-yl moieties to improve binding affinity or metabolic stability. Additionally, studies may explore combination therapies involving this compound with other drugs to achieve synergistic effects.
In conclusion, the compound with CAS number 922009-58-3 and product name 2-ethoxy-N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a promising candidate for further development. As research continues in this area, it is likely that new insights into its pharmacological properties will emerge, leading to novel treatments for various diseases.
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